molecular formula C15H22N2O B1164624 (+/-)-trans-3-methyl Norfentanyl CAS No. 33794-43-3

(+/-)-trans-3-methyl Norfentanyl

Cat. No.: B1164624
CAS No.: 33794-43-3
M. Wt: 246.35 g/mol
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Description

(+/-)-trans-3-methyl Norfentanyl is a synthetic opioid analgesic compound. It is an analog and metabolite of fentanyl, a potent opioid used in pain management. This compound is structurally similar to fentanyl but with the removal of the phenethyl moiety from the fentanyl chemical structure. It is primarily known for its role as a metabolite of fentanyl and is often studied in the context of forensic toxicology and pharmacology.

Mechanism of Action

Target of Action

The primary target of (+/-)-trans-3-methyl Norfentanyl, like its parent compound fentanyl, is the opioid receptor . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

This compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in changes in the perception of pain and can induce a state of euphoria .

Biochemical Pathways

The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

In humans, this compound is mainly metabolized in the liver by CYP3A4 into norfentanyl through oxidative N-dealkylation at the piperidine ring by hepatic CYP3A4 and 3A5 isoenzymes . This is the principal pathway of metabolism . Fentanyl is 80-85% bound to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the opioid receptors. Activation of these receptors leads to changes in the perception of pain and can induce a state of euphoria . Norfentanyl is an inactive synthetic opioid analgesic drug precursor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of the compound . Additionally, factors such as pH and temperature can influence the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-3-methyl Norfentanyl typically involves the N-dealkylation of fentanyl. This process can be achieved through various chemical reactions, including hydrolysis, hydroxylation, and N-dealkylation. The reaction conditions often involve the use of strong bases or acids to facilitate the removal of the phenethyl group from fentanyl.

    Hydrolysis: This reaction involves the use of water and a catalyst to break down fentanyl into norfentanyl.

    Hydroxylation: This process involves the addition of a hydroxyl group to the fentanyl molecule, which can then be further oxidized to form norfentanyl.

    N-dealkylation: This reaction involves the removal of the alkyl group from the nitrogen atom in the fentanyl molecule, resulting in the formation of norfentanyl.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using the methods mentioned above. The process is typically carried out in controlled environments to ensure the purity and quality of the final product. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry, is common in the industrial production process to monitor and verify the synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-3-methyl Norfentanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the compound with other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reactions are typically carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of the compound, and substituted derivatives. These products are often studied for their pharmacological and toxicological properties.

Scientific Research Applications

(+/-)-trans-3-methyl Norfentanyl has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl and its analogs.

    Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl and its analogs.

    Industry: It is used in the development of analytical methods for the detection of fentanyl and its analogs in biological specimens.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid used in pain management.

    Norfentanyl: A metabolite of fentanyl with similar properties.

    3-methylfentanyl: An analog of fentanyl with a similar chemical structure.

Uniqueness

(+/-)-trans-3-methyl Norfentanyl is unique due to its specific structural modifications, which result in different pharmacological properties compared to other fentanyl analogs. Its role as a metabolite of fentanyl makes it an important compound in forensic toxicology and pharmacology studies.

Properties

IUPAC Name

N-[(3R,4R)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORAZISQPSCHR-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCNC[C@H]1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037332
Record name (+/-)-trans-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33794-43-3
Record name (+/-)-trans-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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